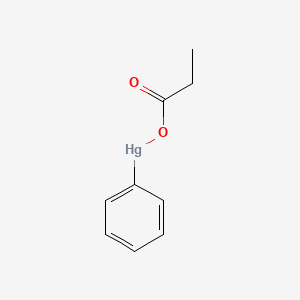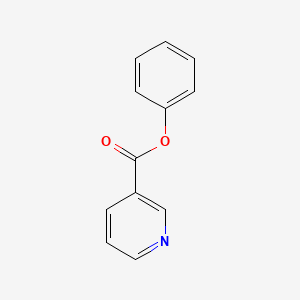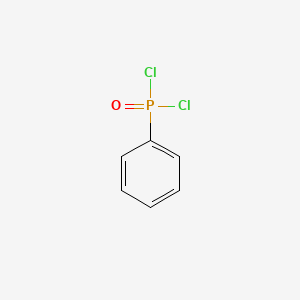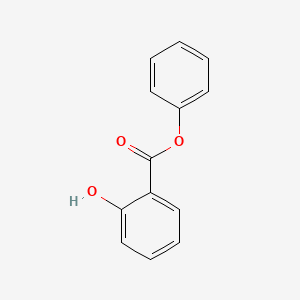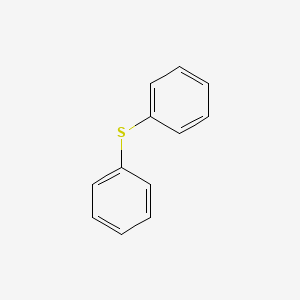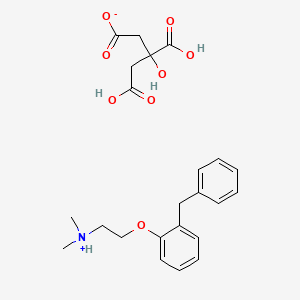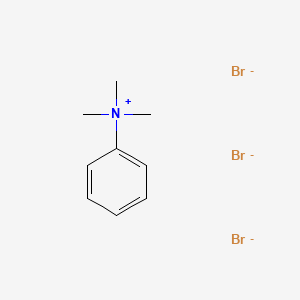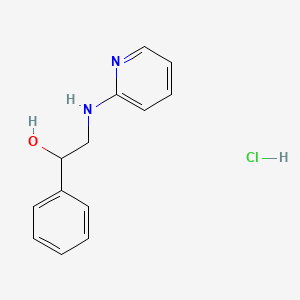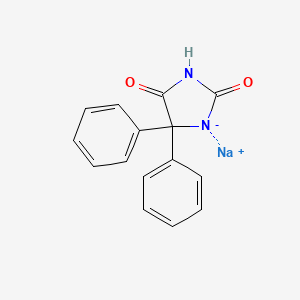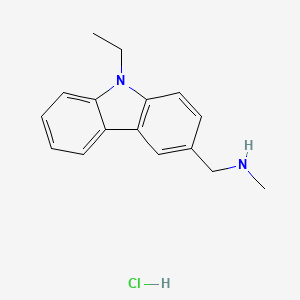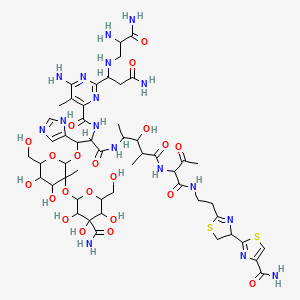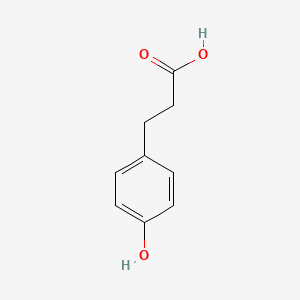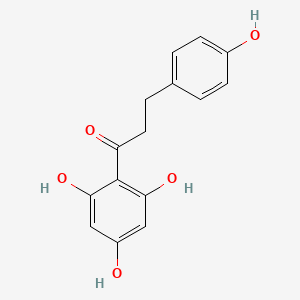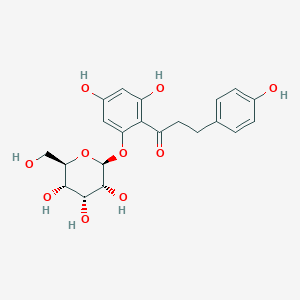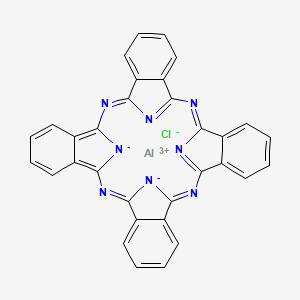
Chloroaluminum phthalocyanine
説明
Chloroaluminum phthalocyanine (ClAlPc) is a photosensitizer that can be used in antimicrobial photodynamic therapy (PDTa), especially for the destruction of pathogenic microorganisms . It has been studied extensively as a photosensitizer in photodynamic therapy (PDT) and photothermal therapy (PTT) due to its high absorption of near-infrared radiation .
Synthesis Analysis
ClAlPc can be synthesized using phthalonitrile and phthalic anhydride . Solid lipid nanoparticles (SLN) loaded with ClAlPc were prepared by solvent diffusion method in aqueous system . The size of SLN loaded with ClAlPc is larger than that of the inert particle, but the zeta potential is not changed significantly with the incorporation of the drug .Molecular Structure Analysis
The molecular structure of ClAlPc has been studied using X-ray and ultraviolet photoemission spectroscopy (XPS and UPS) . The strength of the interaction between ClAlPc and substrates like titanium dioxide clearly depends on the substrate termination and preparation .Chemical Reactions Analysis
The chemical transformation of ClAlPc to μ-(oxo)bis(phthalocyaninato)aluminum(III), (PcAl)2O, in thin films on indium tin oxide has been studied . This transformation can proceed only in the presence of water .Physical And Chemical Properties Analysis
ClAlPc has been found to have high hydrophobicity and self-aggregation tendency in aqueous media . The size of solid lipid nanoparticles (SLN) loaded with ClAlPc is larger than that of the inert particle, but the zeta potential is not changed significantly with the incorporation of the drug .科学的研究の応用
Photodynamic Therapy (PDT) Applications
Chloroaluminum phthalocyanine has been identified as an effective photosensitizer in photodynamic therapy (PDT) for treating various pathologies, including major skin diseases such as acne vulgaris, psoriasis, and cutaneous leishmaniasis. Its use in PDT leverages its ability to generate reactive oxygen species upon light activation, leading to targeted destruction of diseased cells while sparing healthy tissue (de Annunzio et al., 2019).
Organic Photovoltaic Cells
The material has also been utilized in organic photovoltaic cells as a donor, demonstrating significant promise in enhancing the efficiency of these cells, particularly in extending their response into the near-infrared spectrum. This application showcases its potential in renewable energy technologies (Bailey-Salzman et al., 2007).
Viral Inactivation
Research into the application of chloroaluminum phthalocyanine and similar compounds for the inactivation of viruses has shown promising results. These compounds can be utilized in both chemical and photodynamic methods to inactivate human and animal viruses, offering a potential pathway for treating viral infections that are resistant to conventional treatments (Lebedeva et al., 2020).
Drug Delivery Systems
The incorporation of chloroaluminum phthalocyanine into various drug delivery systems, such as nanoemulsions and nanocapsules, has been explored to improve its solubility and efficacy in medical applications. These advanced formulations can enhance the targeted delivery and photodynamic activity of chloroaluminum phthalocyanine in therapeutic applications, such as cancer treatment (Oliveira et al., 2011).
将来の方向性
特性
IUPAC Name |
aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGCRGLFTKVXDZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16AlClN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum, chloro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- | |
CAS RN |
14154-42-8 | |
| Record name | Aluminum phthalocyanine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14154-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroaluminum phthalocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014154428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



